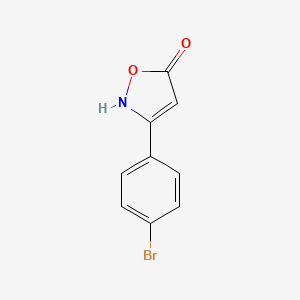

3-(4-Bromophenyl)-5-hydroxyisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZVBCDBPNOPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways

Retrosynthetic Analysis of 3-(4-Bromophenyl)-5-hydroxyisoxazole

A retrosynthetic analysis of 3-(4-Bromophenyl)-5-hydroxyisoxazole logically deconstructs the molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnection breaks the N-O and C-C bonds of the isoxazole (B147169) ring.

One common approach involves a [3+2] cycloaddition pathway. This disconnection breaks the ring into a nitrile oxide synthon (derived from 4-bromobenzaldehyde) and an alkyne equivalent that would provide the C4 and C5 atoms with the hydroxyl group.

A second major disconnection strategy is based on condensation reactions. This approach breaks the ring to reveal a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system (a chalcone) and hydroxylamine (B1172632). For 3-(4-Bromophenyl)-5-hydroxyisoxazole, this retrosynthesis leads back to a β-ketoester precursor derived from a 4-bromobenzoyl group and an ester moiety, or to a chalcone (B49325) precursor. The synthesis of isoxazoles from chalcones is a well-documented and effective method. derpharmachemica.comodinity.com

Established Synthetic Routes to 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles is a well-explored area of organic chemistry, with several reliable methods available for constructing this scaffold.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most effective and widely used methods for synthesizing the isoxazole ring. nih.gov This reaction typically forms 3,5-disubstituted isoxazoles with high regioselectivity. mdpi.com Nitrile oxides are unstable intermediates and are therefore generated in situ. chemtube3d.com

A common method for generating nitrile oxides involves the dehydrohalogenation of hydroximoyl chlorides, which are themselves formed from the corresponding aldoximes using a halogenating agent like N-chlorosuccinimide (NCS). acs.org The subsequent elimination reaction is promoted by a base, such as triethylamine (B128534) (TEA). acs.org Another approach involves the oxidation of aldoximes with agents like sodium hypochlorite. nih.gov The generated nitrile oxide then readily reacts with a terminal alkyne in a [3+2] cycloaddition to yield the 3,5-disubstituted isoxazole. acs.orgnih.govnih.gov

This methodology has been successfully applied in the one-pot synthesis of a library of 3,5-disubstituted isoxazoles from various aldehydes and alkynes. acs.orgacs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor (Aldehyde) | Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | 1. NH2OH·HCl, NaOH, DES, 50°C; 2. NCS, 50°C; 3. Alkyne, 50°C | 3,5-Diphenylisoxazole | - | acs.org |

| Various Aldoximes | Various Alkynes | NCS, TEA | Various 3,5-disubstituted isoxazoles | Good to moderate | acs.org |

Condensation reactions provide another fundamental route to the isoxazole core. nanobioletters.com This approach typically involves the reaction of hydroxylamine with a 1,3-dielectrophilic three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. core.ac.uk

The Claisen isoxazole synthesis, for example, involves the condensation of β-keto esters with hydroxylamine. youtube.com Depending on the reaction conditions and substituents, this can yield either 3-hydroxyisoxazoles or isoxazolin-5-ones. youtube.com The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydroxylamine hydrochloride is a particularly effective method for creating isoxazoles through a condensation-cyclization sequence. derpharmachemica.commdpi.com The initial reaction is a nucleophilic addition of hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. scielo.br These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One such approach involves the one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester (like ethyl acetoacetate) or another active methylene (B1212753) compound. scielo.brresearchgate.net The reaction proceeds through the initial formation of an oxime, followed by a Knoevenagel condensation and subsequent cyclization to yield the isoxazolone product. scielo.br Various catalysts, including acidic ionic liquids, have been employed to facilitate these transformations. scielo.brbohrium.com Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles. nih.gov

Specific Synthetic Approaches for 3-(4-Bromophenyl)-5-hydroxyisoxazole and its Precursors

The synthesis of the specifically substituted 3-(4-Bromophenyl)-5-hydroxyisoxazole can be achieved by adapting established methodologies, particularly those starting from chalcone precursors.

The synthesis of 3-(4-Bromophenyl)-5-substituted isoxazoles from chalcone intermediates is a direct and effective method. derpharmachemica.com The general strategy involves two main steps: the Claisen-Schmidt condensation to form the chalcone, followed by the cyclization with hydroxylamine.

First, a 1-(aryl)-3-(4'-bromophenyl)prop-1-ene-3-one (a 4-bromochalcone) is prepared. This is typically achieved through a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and 4-bromobenzaldehyde. odinity.comirphouse.com

In the second step, the synthesized chalcone is reacted with hydroxylamine hydrochloride. irphouse.com The reaction mixture is typically refluxed in a suitable solvent like ethanol (B145695), often in the presence of a base such as potassium hydroxide (B78521) or anhydrous sodium acetate (B1210297) in acetic acid. derpharmachemica.comodinity.comirphouse.com This leads to the formation of the isoxazole ring. The reaction of 1-(aryl substituted)-3-(4'-bromophenyl) prop-1-ene-3-ones with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate and glacial acetic acid has been reported to produce 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles. irphouse.com A similar synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) from the corresponding chalcone dibromide and hydroxylamine hydrochloride has also been detailed. odinity.com

Table 2: Synthesis of 3-(4-Bromophenyl)-Substituted Isoxazoles from Chalcones

| Chalcone Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(aryl substituted)-3-(4'-Bromophenyl) prop-1-ene-3-one | NH2OH·HCl, Anhydrous Sodium Acetate | Reflux in ethanol/glacial acetic acid | 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazole | irphouse.com |

| (E)-3-(4-bromophenyl)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)prop-2-en-1-one | NH2OH·HCl, KOH | Reflux in absolute ethanol | 5-(7''-hydroxy-2'',2''-dimethylchroman)-3-(4'-bromophenyl)isoxazole | derpharmachemica.com |

| 4-bromochalcone dibromide | NH2OH·HCl, KOH | Heat in 95% ethanol | 3-(4-bromophenyl)-5-phenylisoxazole | odinity.com |

Routes Involving 4'-Bromoacetophenone (B126571) as a Starting Material

A prominent synthetic route to the 3-(4-bromophenyl)isoxazole (B83904) scaffold begins with 4'-bromoacetophenone. This common starting material undergoes a two-step reaction sequence to form the desired heterocyclic ring system. irphouse.comajrconline.org

The initial step involves a Claisen-Schmidt condensation reaction. Here, 4'-bromoacetophenone is treated with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, typically in an ethanol solution at a low temperature. irphouse.comajrconline.org This reaction yields an intermediate α,β-unsaturated ketone, specifically a 1-(aryl)-3-(4'-bromophenyl)prop-1-en-3-one, often referred to as a chalcone. irphouse.comajrconline.org The reaction mixture is generally stirred for an extended period at room temperature before being acidified to precipitate the chalcone product. irphouse.comajrconline.org

In the subsequent step, the purified chalcone intermediate is reacted with hydroxylamine hydrochloride to construct the isoxazole ring. irphouse.comajrconline.org This cyclization is typically carried out by refluxing the chalcone and hydroxylamine hydrochloride in a solvent like ethanol, often with a base or a salt such as anhydrous sodium acetate in glacial acetic acid. irphouse.comajrconline.org The mechanism involves the initial 1,2-addition of hydroxylamine to the carbonyl group of the chalcone, forming an adduct. This adduct then loses a water molecule to yield an oxime, which subsequently undergoes cyclization and rearrangement to form the final 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazole product. irphouse.com The resulting solid is typically isolated by pouring the reaction mixture into ice water and neutralizing it. irphouse.comajrconline.org

Table 1: Synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) Isoxazoles from 4'-Bromoacetophenone

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4'-Bromoacetophenone, Aromatic aldehyde | NaOH, Ethanol, <10°C then room temp. for 12h | 1-(aryl)-3-(4'-bromophenyl)prop-1-en-3-one (Chalcone) | irphouse.comajrconline.org |

Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for isoxazole synthesis. mdpi.combohrium.com These "green" approaches aim to minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. mdpi.combohrium.com Key strategies include the use of alternative solvents, energy sources, and catalysts.

Water, being non-toxic and readily available, has been explored as a green solvent for isoxazole synthesis, replacing volatile organic compounds. mdpi.combohrium.com Some syntheses are conducted under solvent-free conditions, further reducing environmental impact. bohrium.comnih.gov

Alternative energy sources like ultrasound and microwave irradiation have proven effective in accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov Ultrasound-assisted synthesis, a branch of sonochemistry, enhances reaction efficiency and can reduce the need for toxic catalysts. mdpi.com For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without any catalyst. nih.gov Similarly, microwave-assisted protocols have been developed for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

The use of eco-friendly and reusable catalysts is another cornerstone of green isoxazole synthesis. nih.gov Researchers have utilized agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), for the three-component synthesis of isoxazole derivatives. nih.gov Nanocatalysts, like nano-MgO, have also been employed to catalyze one-pot, three-component reactions in aqueous media at room temperature, offering high yields, mild conditions, and catalyst recoverability. researchgate.net

Table 2: Examples of Green Chemistry Approaches in Isoxazole Synthesis

| Green Approach | Specific Method/Catalyst | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Water-mediated reactions | Eco-friendly, avoids volatile organic solvents | mdpi.combohrium.com |

| Solvent-free conditions | Reduces waste, improves reaction time and yield | bohrium.com | |

| Alternative Energy | Ultrasound irradiation | Milder conditions, reduced solvent volume, shorter reaction times | mdpi.comnih.gov |

| Microwave heating | Rapid, efficient, higher yields | nih.govmdpi.com | |

| Green Catalysts | Agro-waste catalyst (WEOFPA) | Inexpensive, benign, good atom economy | nih.gov |

| Nano-MgO | High yield, mild conditions, catalyst is recoverable | researchgate.net |

Catalytic and Stereoselective Synthesis Methodologies

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules like isoxazoles. Various metal-based catalysts have been developed to facilitate the construction of the isoxazole ring with high regioselectivity. nih.govorganic-chemistry.org

Copper(I) catalysts are widely used, particularly in [3+2] cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org This method provides a convenient one-pot route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Palladium-catalyzed systems have also been employed, for instance, in four-component coupling reactions to produce pyrazole (B372694) or isoxazole derivatives. organic-chemistry.org Additionally, gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org The use of magnesium oxide nanoparticles (nano-MgO) represents an efficient, heterogeneous catalytic approach for the one-pot, three-component synthesis of isoxazole-5(4H)-ones. researchgate.net

While the synthesis of isoxazoles is often focused on regioselectivity, the development of stereoselective methods is an important frontier, particularly for creating chiral molecules with potential biological activity. An efficient catalytic asymmetric synthesis of 3,4,5-trisubstituted isoxazoline (B3343090) N-oxides has been described. researchgate.net This methodology utilizes a hydroquinine-derived thiourea (B124793) organocatalyst in combination with cesium carbonate to achieve enantioselectivity. researchgate.net Although this leads to an isoxazoline N-oxide, these intermediates are closely related to and can be precursors for isoxazoles, highlighting the potential for developing stereoselective routes to chiral isoxazole derivatives.

Table 3: Catalysts in Isoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Copper | Copper(I) salts | [3+2] Cycloaddition | 3,5-Disubstituted isoxazoles | nih.govorganic-chemistry.org |

| Palladium | Palladium complexes | Four-component coupling | Pyrazole or isoxazole derivatives | organic-chemistry.org |

| Gold | AuCl₃ | Cycloisomerization | Substituted isoxazoles | organic-chemistry.org |

| Nanocatalyst | Nano-MgO | One-pot three-component reaction | 3,4-Disubstituted isoxazole-5(4H)-ones | researchgate.net |

| Organocatalyst | Hydroquinine derived thiourea | Asymmetric Michael addition/cyclization | 3,4,5-Trisubstituted isoxazoline N-oxides | researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of 3-(4-bromophenyl)isoxazole (B83904), both ¹H and ¹³C NMR provide critical information for structural confirmation.

In the ¹H NMR spectrum of a related compound, (3-(4-Bromophenyl)-isoxazol-5-yl)methanol, the aromatic protons of the 4-bromophenyl ring typically appear as a set of doublets in the aromatic region. The chemical shifts and coupling constants of these protons are indicative of the substitution pattern on the phenyl ring.

For isoxazole (B147169) derivatives, the proton on the isoxazole ring, if present, would give a characteristic signal. In the case of 5-hydroxyisoxazoles or their isoxazol-5(4H)-one tautomers, the signals for the protons on the heterocyclic ring are of particular interest. For instance, in 3-methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5-(4H)-one, the vinyl proton appears as a singlet, providing a key diagnostic peak.

The ¹³C NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The carbons of the bromophenyl group and the isoxazole ring will resonate at characteristic chemical shifts. For example, in a substituted isoxazole, the C=N and C=O carbons of the isoxazol-5(4H)-one ring would be expected in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Isoxazole Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5-(4H)-one | 2.30 (s, 3H, CH₃), 3.96 (s, 6H, OCH₃), 3.99 (s, 3H, OCH₃), 7.32 (s, 1H, H-vinyl), 7.84 (s, 2H, Ar-H) | 11.8 (CH₃), 56.6 (OCH₃), 60.8 (OCH₃), 112.4, 117.5, 128.5, 143.5, 152.3, 152.8, 162.6 (C=N), 168.8 (C=O) |

| 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | 3.85 (s, 3H, OCH₃), 4.89 (s, 2H, CH₂Cl), 6.87 (t, J = 8.1 Hz, 1H, Ar-H), 7.26 (d, J = 8.1 Hz, 1H, Ar-H), 8.33 (d, J = 8.2 Hz, 1H, Ar-H), 8.41 (s, 1H, H-vinyl), 10.46 (s, 1H, OH) | 35.3 (CH₂Cl), 56.2 (OCH₃), 113.1, 118.2, 118.8, 119.6, 123.4, 146.8, 147.8, 150.1, 161.5 (C=N), 167.7 (C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(4-Bromophenyl)-5-hydroxyisoxazole and its tautomer, key vibrational bands would be expected for the C=N, C=O (in the tautomeric form), O-H, and C-Br bonds, as well as the aromatic C-H and C=C stretching frequencies.

In the IR spectrum of a related thiazolidinone derivative, 3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one, characteristic peaks were observed for the C=O stretch (1772 cm⁻¹), C=N stretch (1638 cm⁻¹), and the C-Br bond. For 3-(4-Bromophenyl)-5-hydroxyisoxazole, a broad O-H stretching band would be anticipated in the region of 3200-3600 cm⁻¹. In its isoxazol-5(4H)-one tautomer, a strong C=O stretching absorption would be a prominent feature, typically appearing around 1700-1750 cm⁻¹. The C=N stretching vibration of the isoxazole ring usually appears in the 1600-1650 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for 3-(4-Bromophenyl)-5-hydroxyisoxazole and its Tautomer

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol/enol) | 3200-3600 (broad) |

| C=O (lactone in tautomer) | 1700-1750 |

| C=N (isoxazole ring) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-Br | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 3-(4-Bromophenyl)-5-hydroxyisoxazole, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity).

Fragmentation of the molecular ion would likely involve cleavage of the isoxazole ring and loss of small neutral molecules such as CO or NO. The bromophenyl cation would also be an expected fragment. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single crystal X-ray diffraction study of 3-(4-Bromophenyl)-5-hydroxyisoxazole or its stable tautomer would definitively establish its solid-state structure.

For example, a study on 3-(4-bromophenyl)-1,5-diphenylformazan, a related compound containing a bromophenyl group, provided detailed structural information from X-ray crystallography. Such an analysis for 3-(4-Bromophenyl)-5-hydroxyisoxazole would reveal the planarity of the isoxazole and phenyl rings and the orientation of the substituent groups. It would also clarify which tautomeric form is present in the crystalline state.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For 3-(4-Bromophenyl)-5-hydroxyisoxazole (C₉H₆BrNO₂), the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of 3-(4-Bromophenyl)-5-hydroxyisoxazole (C₉H₆BrNO₂)

| Element | Percentage (%) |

| Carbon (C) | 45.03 |

| Hydrogen (H) | 2.52 |

| Bromine (Br) | 33.29 |

| Nitrogen (N) | 5.84 |

| Oxygen (O) | 13.32 |

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. These in silico studies can elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern the chemical reactivity of 3-(4-Bromophenyl)-5-hydroxyisoxazole.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and determine various electronic properties. nih.govnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional conformation of the molecule. ijbiotech.comnih.gov

Furthermore, DFT is utilized to compute thermodynamic parameters, vibrational frequencies (IR spectra), and molecular electrostatic potential (MEP) maps. nih.govepstem.net An MEP map, for instance, visualizes the electrostatic potential across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govepstem.net For related heterocyclic compounds, MEP analysis has shown that negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, indicating likely sites for electrophilic attack. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining molecular reactivity and the ability to participate in chemical reactions. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is frequently calculated using DFT methods to assess the reactivity of novel compounds. nih.gov For various heterocyclic molecules, a smaller energy gap has been correlated with higher chemical reactivity and potential biological activity. nih.gov Analysis of the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. nih.gov

| Parameter | Significance in Molecular Analysis | Typical Computational Method |

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. | DFT (e.g., B3LYP) |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. | DFT (e.g., B3LYP) |

| Energy Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. | ΔE = ELUMO - EHOMO |

Tautomerism and Isomerism Investigations of the 5-Hydroxyisoxazole Moiety

The 5-hydroxyisoxazole ring system is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. researchgate.net Computational studies are essential for investigating the equilibrium and relative stability of these tautomers. orientjchem.org

For 5-hydroxyisoxazoles, the primary equilibrium is between the hydroxyl-isoxazole (enol) form and the isoxazol-5(4H)-one (keto) form. DFT calculations can be employed to determine the optimized geometries and total energies of each tautomer in the gaseous phase and in different solvents. orientjchem.org These theoretical investigations help predict which tautomer is more stable under specific conditions. researchgate.net Studies on analogous systems have shown that the relative stability can be significantly influenced by solvent polarity and the potential for intermolecular hydrogen bonding. orientjchem.org

| Tautomeric Form | Structural Feature | Investigated by Computational Methods |

| 5-Hydroxyisoxazole (Enol) | Contains a C=C bond and a hydroxyl (-OH) group on the isoxazole ring. | Geometry optimization, total energy calculation, solvent effects. |

| Isoxazol-5(4H)-one (Keto) | Contains a carbonyl (C=O) group and a C-H bond at the 4-position of the ring. | Geometry optimization, total energy calculation, solvent effects. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. amazonaws.com

For isoxazole derivatives, molecular docking studies have been performed to predict their binding modes with various protein targets, including enzymes and receptors implicated in different diseases. researchgate.netnih.gov Using software like AutoDock, researchers can simulate the interaction between a ligand, such as 3-(4-Bromophenyl)-5-hydroxyisoxazole, and the active site of a target protein. amazonaws.comnih.gov

The results of these simulations include a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. nih.gov This pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.gov For example, docking studies on similar bromophenyl-containing compounds have identified key interactions with targets like bacterial enzymes and proteins involved in cancer. researchgate.netnih.gov

By systematically docking a series of related compounds, computational methods can provide valuable insights into structure-activity relationships (SAR). ijbiotech.com SAR studies explore how modifications to a molecule's chemical structure affect its biological activity.

For the isoxazole class of compounds, docking simulations can explain why certain derivatives are more potent inhibitors than others. nih.gov For instance, the presence and position of the bromophenyl group on the isoxazole ring can be analyzed to understand its contribution to binding affinity. Computational analysis might reveal that the bromine atom participates in halogen bonding or that the phenyl ring engages in crucial hydrophobic interactions within the receptor's binding pocket. nih.gov These insights are instrumental in guiding the rational design of new, more effective derivatives.

| Computational Technique | Information Provided | Application to 3-(4-Bromophenyl)-5-hydroxyisoxazole |

| Molecular Docking | Binding affinity (score), binding pose, key intermolecular interactions (e.g., H-bonds). | Prediction of binding to biological targets like enzymes (e.g., COX) or kinases. researchgate.netnih.gov |

| SAR Analysis | Correlation of structural features (e.g., substituents) with binding affinity and activity. | Understanding the role of the 4-bromophenyl group and the 5-hydroxyisoxazole core in target interaction. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of 3-(4-Bromophenyl)-5-hydroxyisoxazole. This technique models the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its flexibility and preferred shapes in different environments.

While specific MD simulation studies focusing exclusively on the conformational analysis of 3-(4-Bromophenyl)-5-hydroxyisoxazole are not extensively documented in publicly available literature, the methodology is well-established for analogous molecular systems. A typical MD simulation protocol for this molecule would involve several key steps:

System Setup: A three-dimensional model of 3-(4-Bromophenyl)-5-hydroxyisoxazole is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The system is then neutralized by adding counter-ions.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure to achieve a stable state.

Production Run: Following equilibration, the production MD simulation is run for a significant period, typically nanoseconds to microseconds, during which the trajectory of each atom is saved at regular intervals.

Analysis of the resulting trajectory can reveal crucial information about the conformational preferences of 3-(4-Bromophenyl)-5-hydroxyisoxazole. Key aspects of this analysis include:

Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or groups of atoms provides insights into their flexibility. For instance, the terminal atoms of the bromophenyl and hydroxyisoxazole moieties are expected to exhibit higher fluctuations.

Hydrogen Bonding Analysis: The dynamics of intramolecular and intermolecular hydrogen bonds involving the hydroxyl group of the isoxazole ring can be analyzed to understand their role in stabilizing specific conformations and mediating interactions with the solvent or potential binding partners.

MD simulations on related isoxazole-containing compounds have demonstrated the utility of this approach in understanding their dynamic behavior and interaction with biological targets. nih.govnih.gov For 3-(4-Bromophenyl)-5-hydroxyisoxazole, such simulations would be instrumental in elucidating its conformational repertoire, which is a fundamental aspect of its chemical reactivity and biological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential in medicinal chemistry and materials science for predicting the activity of new compounds and for understanding the structural features that govern their behavior.

While a specific QSAR or QSPR model for 3-(4-Bromophenyl)-5-hydroxyisoxazole has not been singled out in the literature, numerous studies have been conducted on various series of isoxazole derivatives, providing a framework for how such a model could be developed and the types of descriptors that would be relevant. researchgate.netirphouse.com

A typical QSAR/QSPR study involves the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled. For a QSAR study involving 3-(4-Bromophenyl)-5-hydroxyisoxazole, this would include a series of substituted bromophenyl-isoxazoles and their corresponding biological activities, such as enzyme inhibition or receptor binding affinity.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity or property (dependent variable).

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

In studies on isoxazole derivatives, a variety of descriptors have been found to be important for their biological activities. nih.govnih.gov For instance, in a hypothetical QSAR study on a series of 3-(4-Bromophenyl)-5-hydroxyisoxazole analogs, the following descriptors might be found to be significant:

| Descriptor Category | Specific Descriptor | Potential Influence on Activity/Property |

| Electronic | Dipole Moment | Influences interactions with polar environments and binding sites. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Partial Charges | Determine the electrostatic potential and sites for electrostatic interactions. | |

| Steric/Topological | Molecular Volume | Affects how the molecule fits into a binding pocket. |

| Molar Refractivity (MR) | Related to the volume and polarizability of the molecule. | |

| Wiener Index | A topological index that reflects the branching of the molecule. | |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

A hypothetical QSAR equation for a series of isoxazole derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are the regression coefficients. Such an equation would suggest that higher lipophilicity and dipole moment, and a smaller molecular volume, are favorable for the biological activity .

QSAR and QSPR models provide a rational basis for the design of new 3-(4-Bromophenyl)-5-hydroxyisoxazole derivatives with improved activity or desired properties, thereby accelerating the drug discovery and development process.

Biological Activity Profiling and Mechanistic Investigations

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the biological potential of 3-(4-Bromophenyl)-5-hydroxyisoxazole and its analogs relies on a variety of established in vitro screening methods. These assays are designed to identify and quantify the compound's effects on biological systems, such as microbial or cancer cell lines.

For determining antimicrobial properties , standard techniques include the disc diffusion method and the determination of Minimum Inhibitory Concentration (MIC). derpharmachemica.com In the disc diffusion assay, the compound's ability to inhibit the growth of bacteria or fungi is observed as a zone of inhibition around a treated disc. derpharmachemica.com The MIC is determined through serial dilutions to find the lowest concentration of the compound that prevents visible microbial growth. derpharmachemica.comajprd.com A turbidimetric method can also be employed to measure the growth of microorganisms in the presence of the test compound. nih.gov

To evaluate anticancer potential , researchers utilize antiproliferative assays on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. nih.gov Another common technique is the Sulforhodamine B (SRB) colorimetric assay, which measures cell density by quantifying total cellular protein content, providing insights into the compound's cytotoxic effects against cancer cells like the MCF7 breast adenocarcinoma line. nih.gov

Enzyme inhibition screening is crucial for identifying specific molecular targets. For instance, the inhibitory activity of isoxazole (B147169) derivatives against histone deacetylase (HDAC) isoenzymes is assessed using specific activity assays. nih.gov These assays typically use a fluorogenic substrate that, upon deacetylation by the enzyme, can be processed by a developer to produce a fluorescent signal, allowing for the quantification of enzyme activity and inhibition. nih.gov

Molecular Target Identification and Binding Mechanisms

Following initial screening, research focuses on identifying the specific molecules—such as enzymes or receptors—with which 3-(4-Bromophenyl)-5-hydroxyisoxazole interacts to produce its biological effects.

Research has identified the 3-hydroxy-isoxazole scaffold as a novel and potent zinc-binding group (ZBG), making it a promising candidate for inhibiting zinc-dependent enzymes like Histone Deacetylase 6 (HDAC6). unica.it The vast majority of developed HDAC inhibitors utilize a hydroxamic acid ZBG, which can have genotoxic side effects. unica.it The 3-hydroxy-isoxazole moiety is proposed as a valuable bioisosteric replacement for hydroxamic acid, capable of coordinating with the catalytic zinc ion in the active site of HDAC6. unica.it

HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in deacetylating non-histone proteins, including α-tubulin, Hsp90, and cortactin. unica.itnih.gov By inhibiting HDAC6, compounds based on the 3-hydroxy-isoxazole scaffold can modulate these key cellular processes. unica.it In vitro tests have demonstrated that some derivatives can inhibit HDAC6 with good potency. unica.it For example, a series of compounds featuring the 3-hydroxy-isoxazole ZBG showed significant inhibitory activity, as detailed in the table below. unica.it

| Compound | Linker | Cap Group | HDAC6 IC₅₀ (µM) |

| 14a | Phenyl | None | > 50 |

| 14b | Thiophene | None | > 50 |

| 14c | Phenyl | 4-phenyl-1,2,3-triazole | 1.1 ± 0.2 |

| 14d | Phenyl | 4-(4-fluorophenyl)-1,2,3-triazole | 0.7 ± 0.1 |

| 14e | Thiophene | 4-phenyl-1,2,3-triazole | 1.9 ± 0.4 |

| 14f | Thiophene | 4-(4-fluorophenyl)-1,2,3-triazole | 1.0 ± 0.2 |

The isoxazole scaffold has also been investigated for its ability to bind to and modulate cellular receptors. Studies have explored derivatives of isoxazole as ligands for the estrogen receptor-alpha (ERα). nih.gov A series of 3,5-bis(4-hydroxyphenyl) isoxazoles bearing a styryl group at the 4-position were synthesized and evaluated for their binding affinity to the ERα ligand-binding domain (ERα-LBD) using a competitive binding assay. nih.gov The results indicated that the ERα-LBD can tolerate the presence of the isoxazole ring and its substituents, with some derivatives displaying binding properties comparable to previously described pyrazole-class ER ligands. nih.gov

Furthermore, isoxazole derivatives are known to interact with ionotropic glutamate (B1630785) receptors. Specifically, research has shown that extracellular pH changes can modulate the function of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Acidic conditions, similar to those found during ischemia, inhibit AMPA receptor responses, and this effect is dependent on the receptor's subunit composition and desensitization state. nih.gov This suggests that isoxazole-related compounds could potentially modulate neuronal excitability through receptor interaction. nih.gov

Mechanistic Elucidation of Cellular Effects

The inhibition of molecular targets like HDAC6 by 3-(4-Bromophenyl)-5-hydroxyisoxazole derivatives leads to distinct cellular consequences. The primary role of HDAC6 in the cytoplasm is the deacetylation of α-tubulin, a key component of microtubules. nih.gov Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can be observed through Western blot analysis. mdpi.com This hyperacetylation affects microtubule-dependent processes, including cell motility and intracellular transport. mdpi.com

The antiproliferative activity observed in cancer cell lines is a direct consequence of these molecular interactions. By inhibiting HDAC6, these compounds can disrupt cellular processes essential for cancer cell growth and survival, ultimately leading to apoptosis or cell cycle arrest. nih.govnih.gov The evaluation of isoxazole-based compounds against various cancer cell lines, such as prostate (PC-3, LNCaP) and breast (MCF7), has demonstrated their potential as anticancer agents. nih.govmdpi.com

Immunomodulatory Properties and Mechanisms of Action

HDAC inhibitors are known to possess immunomodulatory properties, and this function is linked to their enzymatic targets. nih.gov HDAC6, in particular, is involved in regulating immune responses. nih.gov Therefore, inhibitors based on the 3-(4-Bromophenyl)-5-hydroxyisoxazole scaffold may exert immunomodulatory effects. For example, the HDAC inhibitor Givinostat has shown effectiveness in preclinical models of Duchenne muscular dystrophy, likely through its immunomodulatory role. nih.gov It has also been proposed that HDAC6-specific inhibitors could be beneficial in treating conditions associated with a deregulated immune response. nih.gov The mechanism would involve the modulation of cytokine production and the function of various immune cells through the regulation of protein acetylation.

Antibacterial and Antifungal Mechanisms

Derivatives containing the isoxazole and bromophenyl moieties have demonstrated notable antibacterial and antifungal activities. derpharmachemica.comresearchgate.net These compounds have been tested against a range of pathogenic microbes, including bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, and fungi like Candida albicans and Aspergillus niger. derpharmachemica.comnih.gov

The primary mechanism of antifungal action for some related compounds appears to involve the disruption of the fungal cell membrane. nih.gov A study investigating the mechanism of a similar compound, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, against Candida albicans using flow cytometry revealed that the compound has potent fungicidal activity resulting in cell membrane damage. nih.gov This disruption leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. nih.gov For antibacterial action, while the precise mechanisms for this specific isoxazole are not fully elucidated, potential targets include essential bacterial enzymes or cell wall synthesis, which are common targets for heterocyclic antimicrobial agents. researchgate.net The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). derpharmachemica.com

Insufficient Information Available to Generate Article on the Chemical Compound “3-(4-Bromophenyl)-5-hydroxyisoxazole”

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed and scientifically accurate article on the specific biological activities of the chemical compound 3-(4-Bromophenyl)-5-hydroxyisoxazole, as required by the provided outline.

Extensive searches were conducted to locate research findings on the anti-inflammatory and agrochemical mechanisms of 3-(4-Bromophenyl)-5-hydroxyisoxazole. These inquiries aimed to identify specific data related to its potential inhibition of COX-2 and 5-LOX enzymes, as well as any documented herbicidal, insecticidal, or fungicidal properties and their corresponding mechanisms of action.

For instance, while the anti-inflammatory potential of some isoxazole derivatives has been linked to the inhibition of COX and LOX pathways, no studies were identified that specifically examined the effect of 3-(4-Bromophenyl)-5-hydroxyisoxazole on these enzymes. Similarly, in the context of agrochemical potential, the fungicidal and insecticidal activities mentioned in the literature pertain to the broader isoxazole scaffold rather than the specific compound .

Therefore, due to the absence of specific research data on the biological activity profiling and mechanistic investigations of 3-(4-Bromophenyl)-5-hydroxyisoxazole, it is not possible to construct the requested article with the required level of detail, accuracy, and adherence to the provided outline.

Advanced Applications and Future Research Perspectives

Development as Probes for Chemical Biology

The structural characteristics of the isoxazole (B147169) ring system make it an attractive scaffold for the development of chemical probes to investigate biological systems. The design of novel, potent histone deacetylase (HDAC) probes based on isoxazole and pyrazole (B372694) structures highlights the utility of these heterocycles in creating tools for chemical biology. nih.gov These probes are crucial for experiments like Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL), which help in understanding drug-target engagement within cells. nih.gov The 3-(4-bromophenyl)-5-hydroxyisoxazole scaffold could be functionalized to create selective inhibitors for specific HDAC isoforms, such as HDAC3 and HDAC8, which have shown low nanomolar inhibitory activity with other isoxazole-based probes. nih.gov The bromine atom on the phenyl ring also provides a handle for further chemical modification, allowing for the attachment of reporter tags or photoaffinity labels.

Scaffold-Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design aimed at discovering novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govuniroma1.itnih.gov The goal is to identify isofunctional molecular structures with chemically distinct core motifs, which can lead to better physicochemical properties, improved selectivity, or novel intellectual property. uniroma1.itbiosolveit.de

The isoxazole ring in 3-(4-bromophenyl)-5-hydroxyisoxazole can serve as a bioisosteric replacement for other five-membered heterocyclic rings or even different core structures in active pharmaceutical ingredients. One successful example of this strategy involved the substitution of a triazole ring with an isoxazole, which maintained the desired biological activity against Aldo-Keto Reductase 1C3 (AKR1C3) while improving the compound's solubility. unito.it This demonstrates that replacing a scaffold with an isoxazole can be a favorable strategy to enhance drug-like properties. unito.it The 3-(4-bromophenyl) moiety can be crucial for maintaining interactions with a target protein, while the 5-hydroxyisoxazole core provides the necessary geometry and electronic properties for biological activity.

| Strategy | Description | Potential Application for 3-(4-Bromophenyl)-5-hydroxyisoxazole |

| Scaffold Hopping | Replacement of the central core of a molecule to find structurally novel compounds with similar biological activity. uniroma1.itnih.gov | The isoxazole ring can replace other heterocyclic cores to generate new chemical entities with potentially improved ADMET properties. |

| Bioisosteric Replacement | Swapping functional groups with other groups that possess similar biological properties. nih.gov | The 5-hydroxyisoxazole moiety can act as a bioisostere for carboxylic acids or other acidic functional groups. |

Integration into Complex Molecular Architectures

The reactivity of the 3-(4-bromophenyl)-5-hydroxyisoxazole core allows for its incorporation into larger, more complex molecular structures. This is a key aspect in the synthesis of novel compounds with potentially enhanced or entirely new biological activities. An example of this is the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, an aldehyde (3-methylbenzaldehyde), and kojic acid. mdpi.com This reaction yields a complex molecule, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, demonstrating the utility of the isoxazolone as a building block in complex syntheses. mdpi.com Such strategies, which combine privileged scaffolds like isoxazolone and kojic acid, are of significant interest in drug discovery. mdpi.com

Potential in Materials Science (e.g., Semiconductors, Dyes, Ligands)

Isoxazole derivatives are recognized for their potential in materials science due to their robust chemical properties. researchgate.net The stable five-membered ring containing both nitrogen and oxygen imparts diverse chemical reactivity that can be exploited in the creation of new materials. researchgate.net Based on their structural features, these compounds show promise for applications such as polymer modification and the production of dyes. researchgate.net The 3-(4-bromophenyl)-5-hydroxyisoxazole structure, with its aromatic and heterocyclic components, could be investigated for use in organic semiconductors or as ligands for metal complexes, potentially leading to new materials with interesting photophysical or electronic properties. The presence of the bromine atom can also facilitate cross-coupling reactions, further expanding its utility in the synthesis of advanced materials.

Emerging Synthetic Methodologies for Isoxazole Derivatives

The synthesis of isoxazole derivatives is a field of active research, with a focus on developing efficient and environmentally friendly methods. A prominent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netresearcher.life Recent studies have highlighted the use of cerium ammonium nitrate (CAN) as a catalyst for this reaction, which allows the synthesis to proceed under mild and sustainable conditions. researchgate.netresearcher.life

Other methodologies include Suzuki cross-coupling reactions to introduce aryl groups at the C-4 position of the isoxazole ring. nih.gov The synthesis of 3-halo-isoxazolines, which are valuable synthetic intermediates, is often achieved through 1,3-dipolar cycloaddition with remarkable regio- and stereo-selectivity. researchgate.net These emerging synthetic routes provide versatile and efficient ways to produce a library of 3-(4-bromophenyl)-5-hydroxyisoxazole derivatives for various applications.

| Synthetic Method | Description | Key Advantages |

| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkyne to form the isoxazole ring. researchgate.netresearcher.life | High efficiency, mild conditions, sustainable (with CAN catalyst). researchgate.netresearcher.life |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds, useful for arylating the isoxazole core. nih.gov | Versatile for creating 3,4-diarylisoxazoles. nih.gov |

| 1,3-Dipolar Cycloaddition | Pericyclic reaction to form 3-halo-isoxazolines. researchgate.net | High regio- and stereo-selectivity. researchgate.net |

Multi-Targeted Ligand Design Strategies

Complex diseases like Alzheimer's are often multifactorial, involving multiple pathological pathways. nih.gov This has led to the rise of multi-target-directed ligand (MTDL) design, which aims to create a single molecule that can interact with multiple biological targets simultaneously. nih.govmdpi.comfrontiersin.org This approach can offer improved therapeutic efficacy and a better safety profile compared to single-target drugs or combination therapies. mdpi.com

The 3-(4-bromophenyl)-5-hydroxyisoxazole scaffold can be a valuable component in an MTDL strategy. The isoxazole core can be designed to interact with one target, while the substituted phenyl ring can be tailored to bind to another. For instance, in the context of Alzheimer's disease, an MTDL might be designed to inhibit acetylcholinesterase (AChE) and also prevent the aggregation of amyloid-beta peptides. frontiersin.orgnih.gov The design of such molecules involves the rational hybridization of known pharmacophores for different targets. frontiersin.org

Computational-Experimental Integration in Compound Design

The integration of computational methods with experimental synthesis and testing has become an indispensable part of modern chemical and pharmaceutical research. In silico techniques are used to predict molecular properties, model drug-receptor interactions, and guide the design of new compounds.

For isoxazole derivatives, computational methods like Density Functional Theory (DFT) have been used to study the thermodynamic stability of different isomers that could be formed during a reaction, helping to explain the observed periselectivity of 1,3-dipolar cycloaddition reactions. researchgate.net Furthermore, computational studies can provide insights into the electronic structure and reactivity of compounds like 3-(4-bromophenyl)-5-hydroxyisoxazole. researchgate.net In drug design, molecular docking studies can predict the binding modes of isoxazole-based inhibitors in the active site of enzymes, as has been done for potential anti-inflammatory agents. mdpi.com This synergy between computational prediction and experimental validation accelerates the discovery and optimization of new molecules for a wide range of applications.

Q & A

What are the established synthetic methodologies for 3-(4-Bromophenyl)-5-hydroxyisoxazole, and how can reaction conditions be optimized for yield improvement?

The synthesis of brominated isoxazole derivatives typically involves cyclization reactions. For example, oxime intermediates can be generated via condensation of hydroxylamine with carbonyl precursors under alkaline conditions, followed by cyclization with reagents like ethyl acetoacetate . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing aryl bromine substituents, as demonstrated in related tetrazole syntheses . Optimizing stoichiometry, solvent polarity (e.g., THF/Et3N mixtures), and temperature (reflux conditions) enhances yield. Catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) and inert atmospheres (argon) minimize side reactions .

What analytical techniques are most effective for confirming the structural integrity and purity of 3-(4-Bromophenyl)-5-hydroxyisoxazole in research settings?

Key techniques include:

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass (e.g., 330.0004 for C15H11BrN2O2) .

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H/<sup>13</sup>C NMR resolves aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and hydroxyl/isoxazole carbons .

- Melting point analysis: Consistency with literature values (e.g., 168–172°C for related derivatives) indicates purity .

- Infrared (IR) spectroscopy: O–H (3200–3600 cm<sup>−1</sup>) and C=N (1600 cm<sup>−1</sup>) stretches validate functional groups .

How does the substitution pattern (e.g., bromine at the 4-position) influence the biological activity of 3-(4-Bromophenyl)-5-hydroxyisoxazole, particularly in enzyme inhibition studies?

The bromine atom enhances inhibitory potency through steric and electronic effects. For glutathione S-transferase (GST), 3-(4-Bromophenyl) derivatives exhibit competitive inhibition (IC50 = 0.099 mM, Ki = 0.084 mM), outperforming chloro analogs due to bromine’s larger atomic radius and stronger electron-withdrawing effect, which strengthens binding to hydrophobic enzyme pockets . Comparative molecular docking shows bromine forms van der Waals interactions with active-site residues (e.g., Tyr 108 in GST), whereas chlorine lacks comparable binding .

What crystallographic refinement strategies are recommended for resolving molecular conformation challenges in brominated isoxazole derivatives?

For accurate structure determination:

- Data collection: Use MoKα radiation (λ = 0.71073 Å) at 293 K to minimize absorption errors .

- Refinement software: SHELXL refines atomic positions via full-matrix least-squares, leveraging high-resolution data (θ > 25°) and anisotropic displacement parameters .

- Handling twinning: For twinned crystals, employ the HKLF 5 format in SHELXL to model overlapping reflections .

- Hydrogen bonding analysis: Identify stabilizing interactions (e.g., C–H⋯O) to validate molecular packing .

What computational approaches (e.g., DFT, molecular docking) provide meaningful insights into the electronic properties and binding interactions of 3-(4-Bromophenyl)-5-hydroxyisoxazole?

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE = ~4 eV for brominated isoxazoles indicates stability) .

- Molecular docking (AutoDock/Vina): Simulate binding poses in GST (PDB: 1GSE) using Lamarckian algorithms; bromine’s interaction with Tyr 108 correlates with experimental Ki values .

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes (50 ns trajectories) to evaluate binding stability under physiological conditions .

How should researchers reconcile contradictory inhibition data observed between 3-(4-Bromophenyl)-5-hydroxyisoxazole and its structural analogs in enzyme assays?

Contradictions often arise from subtle structural differences (e.g., Br vs. Cl). To resolve:

- Kinetic analysis: Determine inhibition type (competitive/noncompetitive) via Lineweaver-Burk plots. Brominated derivatives typically compete with substrates, while nitro analogs bind allosterically .

- Structure-activity relationship (SAR) studies: Compare IC50 values across halogenated analogs to quantify substituent effects .

- Crystallographic overlap: Superimpose ligand-enzyme complexes (e.g., PyMOL) to identify steric clashes or altered binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.